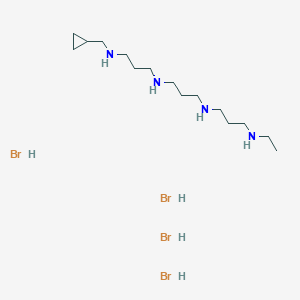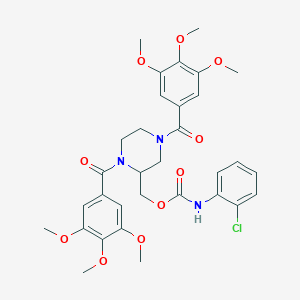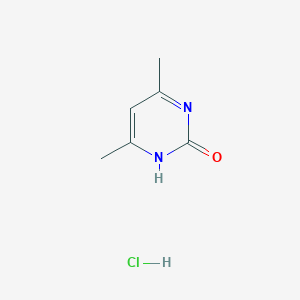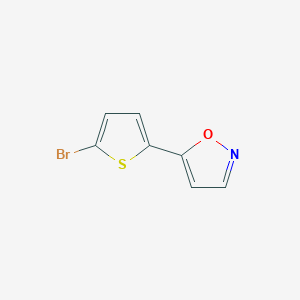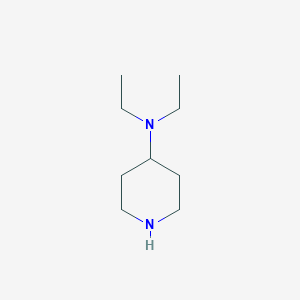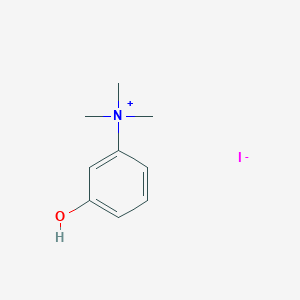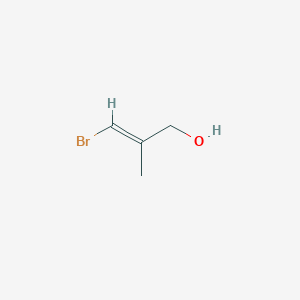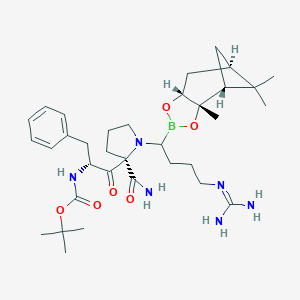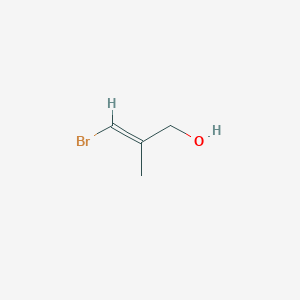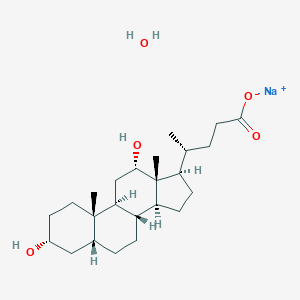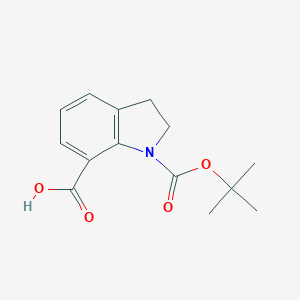
N-Boc-indoline-7-carboxylic acid
Descripción general
Descripción
N-Boc-indoline-7-carboxylic acid is a reagent used in the preparation of potent and selective EP4 receptor ligands . It is a useful starter in indoline-based natural product synthesis .
Synthesis Analysis
N-Boc-indoline-7-carboxylic acid can be synthesized from N-Boc indoles using 10% palladium as a catalyst and polymethylhydrosiloxane (PMHS) as a reducing agent .Molecular Structure Analysis
The molecular formula of N-Boc-indoline-7-carboxylic acid is C14H17NO4 . It consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring .Chemical Reactions Analysis
N-Boc-indoline-7-carboxylic acid can undergo various chemical reactions. For example, it can be used in the oxidative rearrangement of indoles . It can also be used in the construction of new drug scaffolds .Physical And Chemical Properties Analysis
N-Boc-indoline-7-carboxylic acid is an off-white solid . Its molecular weight is 263.29 . It has a density of 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of EP4 Receptor Ligands
This compound is used as a reagent in the preparation of potent and selective EP4 receptor ligands . EP4 receptors are part of the prostaglandin E2 (PGE2) receptor family, which plays a significant role in inflammatory processes and pain perception.
Bi-functional Starter in Indoline Chemistry
It serves as a useful bi-functional starter in indoline chemistry, which is essential for synthesizing various indoline derivatives with potential therapeutic properties .
Natural Product Chemistry
The compound finds its application in natural product chemistry, where it can be used to synthesize complex molecules found in nature .
Treatment of Cancer and Microbial Infections
Indole derivatives, which can be synthesized from N-Boc-indoline-7-carboxylic acid, show promise in treating cancer cells and microbial infections due to their biologically active properties .
Development of Pharmaceuticals
N-Boc-indoline-7-carboxylic acid is involved in the development of pharmaceuticals, particularly in the reduction of N-Boc indoles to indolines, which are prevalent moieties present in many drugs .
Chemical Synthesis and Material Science
Scientists utilize this compound in various areas of research including chemical synthesis and material science, where its properties can contribute to the development of new materials and chemical compounds .
Mecanismo De Acción
- Primary Targets : While specific targets for N-Boc-indoline-7-carboxylic acid are not widely documented, it is often used as a reagent in the preparation of potent and selective EP4 receptor ligands . The EP4 receptor is a subtype of prostaglandin E2 (PGE2) receptor, which plays a role in inflammation, pain, and immune responses.
Target of Action
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-7-9-5-4-6-10(11(9)15)12(16)17/h4-6H,7-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAMIYWLXFROHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143262-20-8 | |
| Record name | N-Boc-indoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



